molecular formula C10H15F2NO4 B2891572 1-(tert-Butoxycarbonyl)-3,4-difluoropyrrolidine-3-carboxylic acid CAS No. 1781331-73-4

1-(tert-Butoxycarbonyl)-3,4-difluoropyrrolidine-3-carboxylic acid

Cat. No.: B2891572
CAS No.: 1781331-73-4
M. Wt: 251.23
InChI Key: YCLWQLMUPRBYIC-UHFFFAOYSA-N
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Description

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The compound “1-(tert-Butoxycarbonyl)-3,4-difluoropyrrolidine-3-carboxylic acid” likely involves a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms, with the Boc group attached to one of the nitrogen’s hydrogen atoms.


Synthesis Analysis

The synthesis of Boc-protected amino acids can be achieved by the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, commonly with trifluoroacetic acid . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .

Scientific Research Applications

Coupling Reactions

1-(tert-Butoxycarbonyl)-3,4-difluoropyrrolidine-3-carboxylic acid has been utilized in coupling reactions. For instance, tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions with various substituted arylboronic acids to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Base-Induced Dimerization

Base-induced dimerization of tert-Butyloxycarbonyl-protected N-carboxanhydrides of amino acids leads to the formation of 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs. This reaction's outcome varies based on the nature of the base used (Leban & Colson, 1996).

Asymmetric Synthesis

The compound has been used in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. Enantiomerically pure versions of these acids have been synthesized, with applications in producing optically pure compounds (Xue et al., 2002).

CYP-Mediated Metabolism

In the study of the metabolism of certain compounds, such as CP-533,536 (an EP2 receptor-selective prostaglandin E2 agonist), the tert-butyl moiety's oxidation is a significant metabolic pathway. Understanding these pathways is crucial for drug development and metabolic studies (Prakash et al., 2008).

Synthesis of Protected Amino Acid Esters

This compound is instrumental in synthesizing orthogonally protected methyl esters of non-proteinogenic amino acids. Its applications include constructing amino acid sequences for research and therapeutic purposes (Temperini et al., 2020).

Mechanism of Action

The mechanism of action for the Boc group involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation resulting in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine .

Safety and Hazards

The safety data sheet for a similar compound, 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of Boc-protected amino acids in the synthesis of dipeptides has been explored . The use of amino acid ionic liquids (AAILs) for organic synthesis has also been investigated, with a focus on expanding the applicability of AAILs .

Properties

IUPAC Name

3,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-6(11)10(12,5-13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLWQLMUPRBYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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